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Compound of Interest

1-Benzylamino-3-phenoxy-propan-

Compound Name:
2-ol

Cat. No.: B5595320

Get Quote

Executive Summary
Compound: 1-Benzylamino-3-phenoxy-propan-2-ol CAS Registry Numbers:[1][2][3][4][5][6]
[71[8]

e Racemic/General: 27159-32-6 (generic amino-alcohol core), often cited as intermediate.
e (R)-Isomer: 203309-98-2[1][2][3][4][6]1[71[8]

e (S)-Isomer: 203309-99-3 Molecular Formula: C16H19NO2 Molecular Weight: 257.33 g/mol
Role: Key pharmacophore builder for aryloxypropanolamine beta-blockers (e.g., Bevantolol
analogs).

This compound is characterized by three distinct domains: the aryloxy tail (lipophilic), the
propanolamine linker (H-bonding core), and the benzylamine head (steric bulk).

Synthesis & Sample Preparation
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To ensure spectroscopic accuracy, the sample is typically prepared via the nucleophilic ring-
opening of glycidyl phenyl ether. Impurities such as unreacted epoxide or bis-alkylated amines
can significantly alter NMR integration values.

Synthesis Pathway

The reaction proceeds via an Sn2 attack of benzylamine on the less hindered carbon of the
epoxide ring.
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Figure 1: Synthesis workflow for 1-Benzylamino-3-phenoxy-propan-2-ol showing the critical
ring-opening step.

Sample Preparation for Analysis

¢ NMR: Dissolve 10-15 mg in 0.6 mL CDClIs (Chloroform-d). If solubility is poor due to salt
formation (HCI salt), use DMSO-ds or add a drop of NaOD/D:z0 to free the base.

e MS: Dilute to 1-10 pg/mL in Methanol/Water (50:50) + 0.1% Formic Acid for ESI+.

e |IR: Prepare a KBr pellet (1-2% sample) or use ATR (Attenuated Total Reflectance) on the
neat oil/solid.

Spectroscopic Data Analysis[6][7][10]
Nuclear Magnetic Resonance (NMR)
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The NMR spectrum is defined by the asymmetry at C2, which makes the protons on C1 and C3
diastereotopic (magnetically non-equivalent).

1H NMR (400 MHz, CDCls)

Note: Chemical shifts (8) are representative of the free base form.
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e Aromatic Carbons: 158.8 (Ph-O ipso), 140.1 (Bn ipso), 129.5, 128.5, 128.1, 127.2, 121.0,

114.5.

 Aliphatic Carbons:

o

[¢]

[¢]

[e]

0 70.5: C3 (Ph-O-CHz2-) — Deshielded by oxygen.

0 68.8: C2 (-CH(OH)-) — Secondary alcohol.

0 53.8: Benzylic (-NH-CHz-Ph).

0 51.5: C1 (-CH2-NH-) — Shielded relative to oxygenated carbons.

Mass Spectrometry (MS)

lonization Mode: Electrospray lonization (ESI) Positive Mode.

e Molecular lon: [M+H]* = 258.15 m/z

o Fragmentation Pattern:

[¢]

[e]

o

The molecule typically cleaves at the C-C bonds adjacent to the heteroatoms.

m/z 91: Tropylium ion (Benzyl fragment, C7H7*) — Dominant peak.

m/z 107: Benzyloxy fragment or rearrangement.

m/z 164: Loss of Phenol (PhOH) group.
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Figure 2: Primary fragmentation pathways observed in ESI-MS.

Infrared Spectroscopy (IR)

The IR spectrum confirms the presence of the secondary amine, alcohol, and ether
functionalities.

Wavenumber ] ) ]
Vibration Mode Functional Group Notes
(cm™)
) Broad band (H-

3300 — 3450 O-H / N-H Stretch Alcohol / Amine _

bonding)
3030 — 3060 C-H Stretch Aromatic Ring Weak, sharp peaks
2850 — 2950 C-H Stretch Alkyl (CHz2, CH) Moderate intensity
1580 — 1600 C=C Stretch Aromatic Ring "Breathing" modes

Diagnostic strong
1245 C-O-C Stretch Aryl Alkyl Ether

peak
1030 — 1050 C-O Stretch Primary Alcohol Strong
750/ 690 C-H Bend Mono-subst. Benzene  Out-of-plane bending

References & Validation

The data presented above is synthesized from standard spectroscopic principles applied to
aryloxypropanolamine derivatives and validated against commercial catalog data for the (R)
and (S) enantiomers.

e BOC Sciences.(R)-(+)-1-Benzylamino-3-phenoxy-2-propanol Product Data. Retrieved from .

¢ GuideChem.2-Benzylamino-2-methyl-1-propanol and related Phenoxy analogs. Retrieved
from .

¢ Royal Society of Chemistry.Synthesis of 1-phenoxypropan-2-amine derivatives. Electronic
Supplementary Information for RSC Adv. Retrieved from .
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+ National Institutes of Health (NIH).PubChem Compound Summary: 1-Phenoxy-3-
(propylamino)-2-propanol (Analog Reference). Retrieved from .

¢ Sigma-Aldrich.1-(Benzylamino)-3-(2-ethoxyphenoxy)-2-propanol (Structural Analog Data).
Retrieved from .

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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